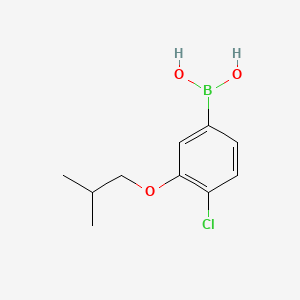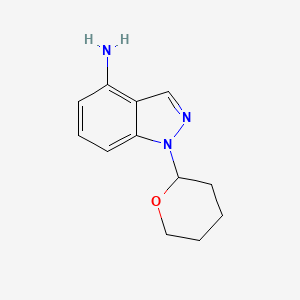
5-Bromo-7-(trifluoromethyl)-1H-indazole
Übersicht
Beschreibung
5-Bromo-7-(trifluoromethyl)-1H-indazole is a chemical compound with the molecular formula C9H5BrF3N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a trifluoromethyl group attached to an indazole ring .
Wissenschaftliche Forschungsanwendungen
Indazole and Triazole Derivatives in Drug Development
Indazoles, including derivatives like 5-Bromo-7-(trifluoromethyl)-1H-indazole, have been extensively studied for their pharmacological importance. These compounds form the backbone of many therapeutic agents due to their promising anticancer and anti-inflammatory activities, alongside applications in disorders involving protein kinases and neurodegeneration. The structural flexibility of indazole scaffolds allows for the development of novel therapeutic agents with significant biological properties (Denya, Malan, & Joubert, 2018).
Advances in Synthesis Methods
The synthesis of triazole derivatives, including those structurally related to this compound, has been a focus of research to enhance efficiency and sustainability. Eco-friendly methods for synthesizing triazoles through copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been developed, offering advantages like shorter reaction times, higher yields, and environmental benefits. These advances support the production of triazoles for industrial applications, including drug development (de Souza et al., 2019).
Application in Material Science
Beyond pharmacological applications, triazole and indazole derivatives are also explored in material science for developing new materials with enhanced properties. For example, proton-conducting polymeric membranes based on 1,2,4-triazole have shown potential for fuel cell applications, highlighting the versatility of these heterocyclic compounds in creating advanced materials with desirable thermal stability and ionic conductivity (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys in aggressive media. The corrosion inhibition process often involves the formation of a protective layer on the metal surface, thereby reducing corrosion rates and extending the life of the material. This application underscores the chemical versatility and utility of triazole compounds in industrial settings (Hrimla et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 2854±350 °C and a predicted density of 1658±006 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Action Environment
It is known that the physicochemical properties of a compound, such as its boiling point and density, can be influenced by environmental conditions .
Eigenschaften
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFTTBYMVQLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737375 | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374258-43-1 | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
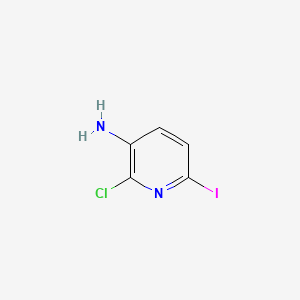
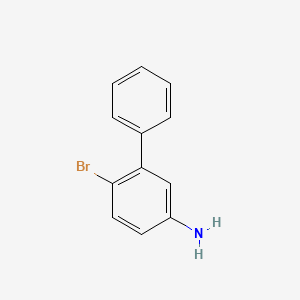
![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)
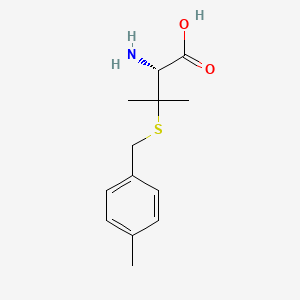
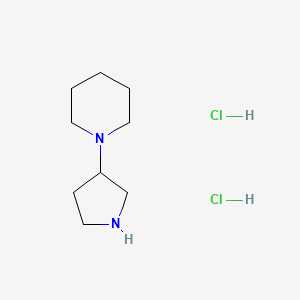
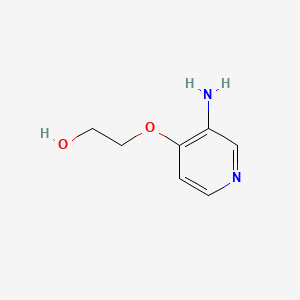


![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
